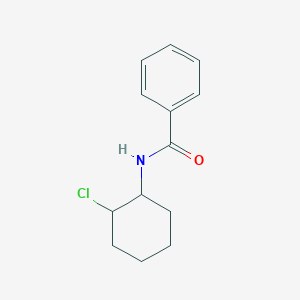
3-(1-Ethoxycarbonylmethyl-1,3,4,9-4H-beta-carbolin-2-YL)-propionic acid ET ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-Ethoxycarbonylmethyl-1,3,4,9-4H-beta-carbolin-2-YL)-propionic acid ET ester is a complex organic compound that belongs to the beta-carboline family. Beta-carbolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Ethoxycarbonylmethyl-1,3,4,9-4H-beta-carbolin-2-YL)-propionic acid ET ester typically involves multi-step organic reactions. The starting materials are usually simple organic compounds that undergo a series of transformations, including condensation, cyclization, and esterification reactions. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality control, and implementing efficient purification processes. The use of continuous flow reactors and automated systems may also be employed to enhance production efficiency.
化学反应分析
Types of Reactions
3-(1-Ethoxycarbonylmethyl-1,3,4,9-4H-beta-carbolin-2-YL)-propionic acid ET ester can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
The common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and various solvents. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
科学研究应用
3-(1-Ethoxycarbonylmethyl-1,3,4,9-4H-beta-carbolin-2-YL)-propionic acid ET ester has several scientific research applications, including:
Chemistry: Studied for its unique chemical properties and potential as a building block for more complex molecules.
Biology: Investigated for its interactions with biological systems, including its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential, particularly in the treatment of neurological disorders and cancer.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-(1-Ethoxycarbonylmethyl-1,3,4,9-4H-beta-carbolin-2-YL)-propionic acid ET ester involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, and other proteins that the compound binds to or modifies.
Pathways Involved: Cellular signaling pathways, metabolic pathways, and gene expression pathways that are affected by the compound.
相似化合物的比较
Similar Compounds
Similar compounds to 3-(1-Ethoxycarbonylmethyl-1,3,4,9-4H-beta-carbolin-2-YL)-propionic acid ET ester include other beta-carbolines and their derivatives. These compounds share structural similarities and may exhibit similar biological activities.
Uniqueness
What sets this compound apart is its specific chemical structure, which may confer unique properties and activities not found in other beta-carbolines
属性
CAS 编号 |
99998-10-4 |
|---|---|
分子式 |
C20H26N2O4 |
分子量 |
358.4 g/mol |
IUPAC 名称 |
ethyl 3-[1-(2-ethoxy-2-oxoethyl)-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl]propanoate |
InChI |
InChI=1S/C20H26N2O4/c1-3-25-18(23)10-12-22-11-9-15-14-7-5-6-8-16(14)21-20(15)17(22)13-19(24)26-4-2/h5-8,17,21H,3-4,9-13H2,1-2H3 |
InChI 键 |
YMNHVMJTPSRVGW-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)CCN1CCC2=C(C1CC(=O)OCC)NC3=CC=CC=C23 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide](/img/structure/B11973183.png)
![9-Bromo-5-(4-chlorophenyl)-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11973206.png)


![methyl (2Z)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-[1-(2-chlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11973221.png)

![2-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-YL)-N'-[(E)-1-(4-hydroxyphenyl)ethylidene]acetohydrazide](/img/structure/B11973237.png)
![methyl (2Z)-2-[1-(2-amino-2-oxoethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11973242.png)
![2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(1E)-1-(3-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B11973248.png)


